エトパベート

概要

説明

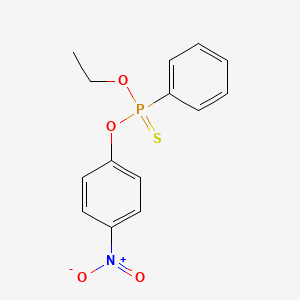

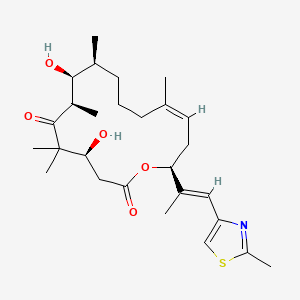

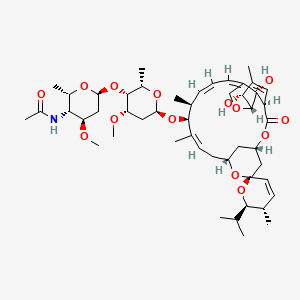

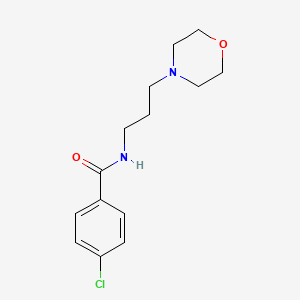

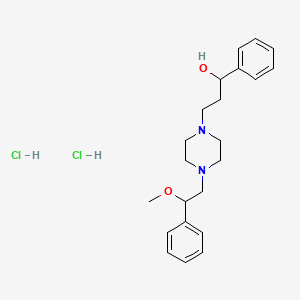

エトパベートは、主に家禽の抗コクシジウム剤として使用される化学物質です。 動物、特に家禽の腸管に影響を与える寄生虫病であるコクシジウム症の予防と治療に効果があることで知られています 。 この化合物はほとんど無臭で、白色から淡い赤みがかった白色の粉末状です 。 その化学式は C12H15NO4 で、モル質量は 237.25 g/mol です .

製造方法

エトパベートはさまざまな方法で合成できます。 一般的な合成経路の1つは、アセトン中でトリエチルアミン存在下、メチルp-アセトアミノサリチレートと硫酸ジエチルを反応させることです 。 この反応は通常、40°C〜65°Cの温度で約12時間行われます 。 工業的な製造方法では、しばしばエトパベートをニコルバジンなどの他の化合物と組み合わせて製造することで、溶解性と安定性を向上させています .

科学的研究の応用

Ethopabate has several scientific research applications, particularly in the fields of veterinary medicine and agriculture. It is widely used as a feed additive to promote the effective use of nutrient components in poultry feeds . Additionally, ethopabate is used in combination with other anticoccidial drugs, such as amprolium and sulfaquinoxaline, to enhance its efficacy . Research has also focused on the determination of ethopabate residues in chicken muscles, liver, and eggs, highlighting its importance in food safety and quality control .

作用機序

エトパベートは、寄生虫のフォレート合成経路を阻害することで効果を発揮します。 それは寄生虫による吸収のためにパラアミノ安息香酸と競合し、それによって葉酸の合成を阻害します 。このフォレート合成の阻害は最終的に寄生虫の死につながります。 エトパベートは、特にコクシジウムの腸内型に効果的で、さまざまなアイメリア株に対して良好な活性を示しています .

類似の化合物との比較

エトパベートは、アンプロリウム、スルファキノキサリン、ニコルバジンなどの他の抗コクシジウム剤と比較されることがよくあります。 これらの化合物はすべて、コクシジウム症の予防と治療に使用されますが、エトパベートは、その特定の作用機序と、他の抗コクシジウム薬と組み合わせて使用したときの効果を高める能力において独特です 。類似の化合物には、以下が含まれます。

アンプロリウム: 寄生虫のチアミン取り込みを阻害することで働く、別の抗コクシジウム剤です。

スルファキノキサリン: 葉酸合成を阻害することでコクシジウム症を治療するために使用されるスルホンアミド系の抗生物質です。

ニコルバジン: 寄生虫のエネルギー代謝を阻害する2つの化合物の組み合わせです。

エトパベートは、フォレート合成を阻害する独自の能力と、他の薬剤と併用した場合の相乗効果により、家禽におけるコクシジウム症の予防と治療に貴重なツールとなっています .

Safety and Hazards

将来の方向性

While specific future directions for Ethopabate are not explicitly mentioned in the available resources, it continues to be used as a coccidiostat in poultry . Its use and potential misuse leading to residues in edible animal tissues present a potential health risk to consumers , indicating a need for continued monitoring and research.

Relevant Papers

One relevant paper discusses the development of an indirect competitive enzyme-linked immunosorbent assay for screening Ethopabate residue in chicken muscle and liver . Another paper discusses the presence of Ethopabate in commercial poultry feeds .

準備方法

Ethopabate can be synthesized through various methods. One common synthetic route involves the reaction of methyl p-acetaminosalicylate with diethyl sulfate in the presence of triethylamine in acetone . The reaction is typically carried out at temperatures between 40°C and 65°C for about 12 hours . Industrial production methods often involve the preparation of ethopabate in combination with other compounds, such as nicarbazin, to enhance its solubility and stability .

化学反応の分析

エトパベートは、次のようなさまざまな化学反応を起こします。

酸化: エトパベートは特定の条件下で酸化を受ける可能性がありますが、酸化生成物に関する詳細は限られています。

これらの反応で使用される一般的な試薬には、クロロホルム、メタノール、エタノール、炭酸ナトリウムなどがあります 。これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

エトパベートは、特に獣医学と農業の分野で、いくつかの科学研究への応用があります。 これは、家禽飼料中の栄養成分の有効利用を促進するための飼料添加物として広く使用されています 。 さらに、エトパベートは、アンプロリウムやスルファキノキサリンなどの他の抗コクシジウム薬と組み合わせて使用することで、その効果を高めています 。 研究では、鶏肉、肝臓、卵におけるエトパベートの残留量の測定にも重点が置かれており、食品の安全性と品質管理におけるその重要性が強調されています .

類似化合物との比較

Ethopabate is often compared with other coccidiostats, such as amprolium, sulfaquinoxaline, and nicarbazin. While all these compounds are used to prevent and treat coccidiosis, ethopabate is unique in its specific mechanism of action and its ability to enhance the efficacy of other anticoccidial drugs when used in combination . Similar compounds include:

Amprolium: Another coccidiostat that works by inhibiting thiamine uptake in parasites.

Sulfaquinoxaline: A sulfonamide antibiotic used to treat coccidiosis by inhibiting folic acid synthesis.

Nicarbazin: A combination of two compounds that disrupts the energy metabolism of parasites.

Ethopabate’s unique ability to interfere with folate synthesis and its synergistic effects when used with other drugs make it a valuable tool in the prevention and treatment of coccidiosis in poultry .

特性

IUPAC Name |

methyl 4-acetamido-2-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-4-17-11-7-9(13-8(2)14)5-6-10(11)12(15)16-3/h5-7H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVWOKSKFSBNGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046264 | |

| Record name | Ethopabate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-06-3 | |

| Record name | Ethopabate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethopabate [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethopabate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-acetamido-2-ethoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOPABATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4X3L6068O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Ethopabate?

A: Ethopabate functions as an anticoccidial drug by acting as a structural analog of para-aminobenzoic acid (PABA). [] It disrupts the folic acid synthesis pathway in coccidia, ultimately inhibiting their growth and replication. [, ]

Q2: How does Ethopabate differ from other anticoccidial agents like Sulfaquinoxaline in terms of its mechanism?

A: While both Ethopabate and Sulfaquinoxaline target the PABA-folic acid metabolic pathway in coccidia, they exhibit different sensitivities across various strains. Research suggests that the strain most sensitive to Ethopabate was among those most resistant to Sulfaquinoxaline, highlighting potential variations in their binding affinities or target enzymes within this pathway. []

Q3: What are the downstream effects of Ethopabate's disruption of the folic acid pathway in coccidia?

A: Disruption of the folic acid synthesis pathway in coccidia leads to the depletion of essential metabolites like tetrahydrofolic acid, which is crucial for various metabolic processes, including DNA synthesis and amino acid metabolism. This ultimately results in the inhibition of parasite growth and replication, effectively controlling coccidiosis. []

Q4: What is the molecular formula and weight of Ethopabate?

A: Ethopabate is represented by the molecular formula C12H15NO4 and has a molecular weight of 237.25 g/mol. [, ]

Q5: What are the key spectroscopic characteristics of Ethopabate?

A: Spectrofluorimetric analysis of Ethopabate reveals native fluorescence in water with an excitation wavelength of 270 nm and an emission wavelength of 364 nm. [] This characteristic allows for sensitive detection and quantification of the drug in various matrices. [, , ]

Q6: What is known about the stability of Ethopabate under different storage conditions?

A: Studies show that Ethopabate exhibits stability under various conditions, including accelerated conditions of 40°C and 75% relative humidity for up to 6 months. [] This stability is crucial for its formulation into various dosage forms. [, ]

Q7: What formulation strategies are employed to enhance the solubility and bioavailability of Ethopabate?

A: To overcome its limited water solubility, Ethopabate is often formulated as an inclusion complex with Beta-cyclodextrin derivatives or water-soluble cyclodextrin polymers. [] This inclusion technology significantly improves the drug's solubility in water, making it suitable for liquid or solid anticoccidial preparations. [, ]

Q8: How does the use of sodium carbonate as a co-solvent impact the formulation of Ethopabate in combination products?

A: The addition of sodium carbonate significantly improves the solubility of Sulfaquinoxaline, which is often combined with Ethopabate in anticoccidial preparations. [] This approach ensures optimal dissolution and bioavailability of both drugs in the final product.

Q9: How is Ethopabate metabolized in chickens, and what are the major metabolites?

A: Following oral ingestion, chickens extensively metabolize Ethopabate. The majority of the drug is excreted in the urine, with 80-85% identified as metabolites, including 2-ethoxy-4-acetamidobenzoic acid, 2-ethoxy-4-aminobenzoic acid, and 2-ethoxy-4-amino-5-hydroxybenzoic acid-5-O-sulfate. []

Q10: What is the significance of m-phenetidine in Ethopabate metabolism and analysis?

A: Most Ethopabate metabolites, except for the 5-hydroxylated form, can be converted to m-phenetidine. This conversion forms the basis of a convenient assay for quantifying Ethopabate levels in biological samples. []

Q11: What is the prevalence of resistance to Ethopabate in coccidia field isolates?

A: Field studies reveal a concerning prevalence of resistance to the Amprolium and Ethopabate combination in coccidia isolates. In one study, 46% of isolates demonstrated resistance to this combination. []

Q12: What analytical methods are commonly employed for the detection and quantification of Ethopabate in various matrices?

A12: Several analytical techniques are used for Ethopabate analysis, including:

- High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity for Ethopabate determination in feed, [] chicken tissues, [, , ] and plasma. []

- Spectrofluorimetry: Utilizes Ethopabate's native fluorescence for sensitive quantification in veterinary formulations [] and chicken tissues. []

- Gas Chromatography (GC): Involves derivatization of Ethopabate to enhance its volatility and detectability in chicken tissues. [, ]

- Thin Layer Chromatography (TLC): Offers a simple and cost-effective approach for quantifying Ethopabate in veterinary preparations. [, ]

- Enzyme-Linked Immunosorbent Assay (ELISA): Employs monoclonal antibodies for rapid and sensitive screening of Ethopabate residues in chicken tissues. [, ]

Q13: How is Ethopabate extracted from complex matrices like feed and chicken tissues for analysis?

A: Ethopabate is typically extracted from feed using solvents like methanol or tetrahydrofuran, often assisted by sonication or overnight soaking. [, ] For chicken tissues, acetonitrile is a common extraction solvent, followed by cleanup steps like solid-phase extraction or Florisil column chromatography. [, , , ]

Q14: What are the key considerations for validating analytical methods used for Ethopabate determination?

A: Analytical method validation for Ethopabate ensures accuracy, precision, specificity, linearity, and limits of detection and quantification adhere to established guidelines like ICH guidelines and ISO/IEC 17025:2005. [, , ] These validated methods guarantee reliable and reproducible results for regulatory compliance and quality control purposes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。